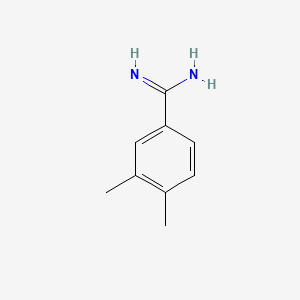

3,4-Dimethyl-benzamidine

Beschreibung

Contextualization of Benzamidines in Contemporary Chemical and Pharmaceutical Sciences

Benzamidines, a class of organic compounds characterized by a C₆H₅C(NH)NH₂ formula, represent the simplest aryl amidines. wikipedia.org Typically handled as a hydrochloride salt, these white, water-soluble solids are fundamental structural motifs in medicinal chemistry and materials science. wikipedia.org The core benzamidine structure features a distinctive triangular diamine group with one short C=NH bond and one longer C-NH₂ bond. wikipedia.org

The significance of benzamidines stems from their ability to act as reversible competitive inhibitors of trypsin, trypsin-like enzymes, and serine proteases. wikipedia.org This inhibitory action makes them valuable tools in biochemistry and pharmacology. nih.gov Serine proteases, in particular, are a large family of enzymes involved in a wide array of physiological and pathological processes, including blood coagulation, inflammation, tissue remodeling, and cancer. acs.org By mimicking the arginine side chain, the benzamidine moiety can effectively bind to the active sites of these enzymes, modulating their activity.

In pharmaceutical sciences, the benzamidine scaffold is a key component in the design of various therapeutic agents. Its derivatives have been explored for a range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. frontiersin.orgresearchgate.netontosight.ai For instance, the anticoagulant drug dabigatran incorporates a benzamidine moiety. wikipedia.org Furthermore, the versatility of the benzamidine structure allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, making it a "privileged structure" in drug discovery. rsc.org Recent research has even explored the use of benzamidine conjugates to develop novel antifungal agents against drug-resistant fungal strains. acs.org

Significance of 3,4-Dimethyl-benzamidine as a Research Compound

This compound, also known by its systematic name 3,4-dimethylbenzenecarboximidamide, is a specific derivative of benzamidine that has garnered attention as a valuable research compound. ontosight.ai Its structure consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions and an amidine group. ontosight.ai This particular substitution pattern influences its chemical properties and biological activity, making it a subject of interest in various research domains.

One of the primary applications of this compound is as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its unique structure allows for effective interaction with biological targets, positioning it as a preferred reagent for researchers focused on drug discovery and development. chemimpex.com Specifically, it is widely utilized in biochemical research as a potent inhibitor of serine proteases, which is crucial for studying enzyme activity and regulation. chemimpex.com

In pharmaceutical development, this compound is employed in the creation of new drugs targeting a variety of diseases. chemimpex.com Its ability to modulate protein interactions has made it particularly relevant in cancer research. chemimpex.com Additionally, it finds use in diagnostic assays to detect specific protease activities, which can aid in the diagnosis of diseases where these enzymes are implicated. chemimpex.com The compound's utility also extends to antiviral research, where it has shown potential against certain viral proteases. chemimpex.com

Chemical Properties of this compound Hydrochloride:

| Property | Value |

| CAS Number | 112072-09-0 |

| Molecular Formula | C₉H₁₂N₂ · HCl |

| Molecular Weight | 184.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 189-193 °C |

| Purity | ≥ 99% (HPLC) |

The data in this table is based on the hydrochloride salt of this compound. chemimpex.com

Evolution of Research Interest in Benzamidine Derivatives

The research interest in benzamidine and its derivatives has evolved significantly over the decades. Initially recognized for their ability to inhibit proteases like trypsin, early studies focused on their fundamental biochemical properties. wikipedia.org This foundational knowledge paved the way for their exploration as potential therapeutic agents.

In the mid-20th century, research began to uncover the broader pharmacological potential of benzamidine derivatives. Studies in the 1970s, for example, investigated their effects as competitive inhibitors of the clotting enzyme thrombin, suggesting their potential as anticoagulants. nih.gov These early investigations also noted other pharmacodynamic effects, such as hypotension. nih.gov

The late 20th and early 21st centuries witnessed a surge in research, driven by advancements in structural biology and high-throughput screening. The ability to solve the crystal structures of proteins in complex with benzamidine-based inhibitors provided detailed insights into their binding mechanisms. researchgate.net This structure-based drug design approach has been instrumental in the development of more potent and selective inhibitors for a variety of enzyme targets, including matriptase, a serine protease implicated in cancer invasion and metastasis. acs.org

More recently, the applications of benzamidine derivatives have expanded beyond enzyme inhibition. For instance, they have been investigated as linkers in fragment-based drug design and have been conjugated to other molecules to create novel antifungal agents. acs.orgtaylorandfrancis.com The development of new synthetic methodologies has also enabled the creation of a wider diversity of benzamidine derivatives, including those that were previously difficult to access. rsc.org This ongoing research continues to uncover new biological activities and therapeutic applications for this versatile class of compounds.

Eigenschaften

IUPAC Name |

3,4-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSRGYGYLVLMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411058 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26130-47-2 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4-dimethyl-benzamidine and Its Analogues

Historical Context of Amidine Synthesis

The foundation for amidine synthesis was laid in the late 19th century, with methods that have been refined and adapted over the decades.

Pinner Amidine Synthesis and its Relevance

First described by Adolf Pinner in 1877, the Pinner reaction is a classic and still highly relevant method for preparing amidines. wikipedia.orgresearchgate.net The reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com

The general mechanism of the Pinner synthesis can be outlined as follows:

Formation of Nitrilium Ion: The nitrile is treated with gaseous hydrogen chloride in an anhydrous alcohol. nrochemistry.com

Nucleophilic Attack by Alcohol: The alcohol attacks the nitrilium ion to form the Pinner salt. nrochemistry.com

Ammonolysis: The Pinner salt reacts with ammonia to produce the amidine. nrochemistry.com

This method is particularly significant for the synthesis of unsubstituted amidines from nitriles. researchgate.net For the preparation of 3,4-Dimethyl-benzamidine, 3,4-dimethylbenzonitrile would serve as the starting material. The Pinner reaction's versatility extends to the synthesis of various heterocyclic compounds, such as pyrimidines, where amidines act as key building blocks. researchgate.netslideshare.net

Modern Synthetic Routes to this compound

While the Pinner synthesis remains a valuable tool, modern organic chemistry has seen the development of more direct and efficient methods for amidine synthesis, including for specifically substituted compounds like this compound.

Nucleophilic Addition of Amines to Nitriles

The direct addition of an amine to a nitrile is considered the most atom-economical approach for synthesizing N-substituted amidines. mdpi.com However, this reaction often requires harsh conditions, such as high temperatures or pressures, or the use of Lewis acids to activate the nitrile. mdpi.com Common Lewis acids employed include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and samarium iodide (SmI₂). mdpi.comnih.gov

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, ytterbium amides have been shown to effectively catalyze the addition of primary amines to nitriles. semanticscholar.org Another approach involves the deprotonation of primary amines with n-butyllithium (n-BuLi) before the addition of an aryl nitrile, which has been successful in producing various amidines in moderate yields. semanticscholar.org

A copper-catalyzed protocol has also been developed for the synthesis of N-substituted benzamidines from a variety of aromatic and aliphatic nitriles and amines. sciforum.net This method utilizes copper(I) chloride (CuCl) as the catalyst in the presence of cesium carbonate (Cs₂CO₃) and 2,2'-bipyridine as a ligand, under an oxygen atmosphere. sciforum.net

Table 1: Comparison of Catalysts for Nucleophilic Addition of Amines to Nitriles

| Catalyst/Reagent | Conditions | Substrate Scope | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | High temperature/pressure | Broad | Well-established | Harsh conditions, stoichiometric amounts needed |

| Ytterbium Amides | Milder conditions | Good for primary amines | Catalytic | Limited to certain amine types |

| n-Butyllithium (n-BuLi) | Low temperature | Aryl nitriles | Effective deprotonation | Requires stoichiometric base, cryogenic temperatures |

| Copper(I) Chloride (CuCl) | 100 °C, O₂ atmosphere | Aromatic/aliphatic nitriles and amines | Milder, catalytic, uses green oxidant (O₂) | Requires ligand and base |

Transition Metal-Catalyzed Strategies for N-Substituted Amidines

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-substituted amidines, offering alternative pathways that often proceed under milder conditions. mdpi.comsciforum.net Palladium-catalyzed reactions have been particularly well-explored. For example, N-arylamidines can be synthesized from aryltrifluoroborates and cyanamides under microwave irradiation. mdpi.com Another palladium-catalyzed method involves the oxidative coupling of arylboronic acids, isocyanides, and anilines. mdpi.comsciforum.net

Copper catalysis has also proven effective. A notable copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide provides an efficient route to amidines. organic-chemistry.org This reaction proceeds selectively through an ynamine intermediate. organic-chemistry.org Furthermore, copper-catalyzed intramolecular C-H amination of N-phenylbenzamidines can lead to the formation of benzimidazoles, demonstrating the utility of amidines as precursors to other important heterocyclic structures. acs.org

Table 2: Overview of Transition Metal-Catalyzed Amidine Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Cross-coupling | Aryltrifluoroborates, cyanamides | Microwave-assisted, rapid |

| Palladium | Oxidative coupling | Arylboronic acids, isocyanides, anilines | Multi-component reaction |

| Copper | Aerobic oxidative coupling | Terminal alkynes, secondary amines, sulfonamides | Three-component, selective |

| Copper | Intramolecular C-H amination | N-phenylbenzamidines | Synthesis of benzimidazoles |

Green Chemistry Approaches in Amidine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a trend that extends to amidine synthesis. mdpi.com Green chemistry principles focus on aspects such as the use of renewable resources, safer solvents, and catalytic versus stoichiometric reagents to minimize waste. mdpi.com

A notable example of a green chemistry approach relevant to amidine chemistry is the synthesis of pyrimidines using choline hydroxide as a catalyst. rsc.orgnih.govresearchgate.net In this method, substituted pyrimidines are synthesized through a [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride. rsc.orgmdpi.com Choline hydroxide, a biodegradable and recyclable catalyst, also serves as the reaction medium. rsc.orgnih.gov This approach offers several advantages, including mild reaction conditions, short reaction times, an easy workup procedure, and excellent product yields. rsc.orgresearchgate.net While this specific example leads to pyrimidines, it highlights the potential for using green catalysts in reactions involving amidine precursors.

Synthesis of this compound Precursors and Intermediates

The efficient synthesis of this compound is highly dependent on the availability and preparation of crucial starting materials and intermediate compounds. These molecules provide the necessary chemical framework that is subsequently modified to yield the target amidine.

Synthesis of 3,4-Dimethylbenzaldehyde as a Key Intermediate

3,4-Dimethylbenzaldehyde serves as a critical intermediate in the synthesis of various fine chemicals, including pharmaceuticals and polymers. sid.ir Several methods have been developed for its preparation, each with distinct advantages and limitations.

One common approach is the Gatterman-Koch reaction, which involves the direct carbonylation of o-xylene using carbon monoxide and hydrogen chloride in the presence of catalysts like aluminum chloride and copper(I) chloride. sid.ir However, this method often suffers from low yields, poor selectivity, and requires harsh reaction conditions. sid.ir Modifications to the Gatterman-Koch reaction have been explored, utilizing different catalyst systems such as HF-BF3, SbF5-HF, and CF3SO3H-NbBr5 to improve efficiency. sid.ir

A more recent and highly efficient method involves the oxidation of 3,4-dimethylbenzyl chloride. sid.irresearchgate.net In this process, o-xylene is first chloromethylated to produce 3,4-dimethylbenzyl chloride. sid.irslq.qld.gov.au This intermediate is then oxidized using reagents like sodium nitrate in the presence of acetic acid and a phase transfer catalyst such as PEG-600 in an aqueous medium. sid.irresearchgate.netslq.qld.gov.au This method has been reported to achieve a total yield of 82.3% for 3,4-dimethylbenzaldehyde and offers a more environmentally friendly and efficient work-up procedure. sid.irresearchgate.net

Another synthetic route involves the Grignard reaction. google.com This process starts with the reaction of 4-bromo-o-xylene with magnesium metal to form a Grignard reagent. google.com This reagent is then formylated using N,N-dimethylformamide (DMF) and subsequently treated with aqueous hydrochloric acid to yield 3,4-dimethylbenzaldehyde. google.com

The table below summarizes some of the key synthetic methods for 3,4-dimethylbenzaldehyde.

| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |

| o-Xylene | CO, HCl, AlCl3, Cu2Cl2 (Gatterman-Koch) | 3,4-Dimethylbenzaldehyde | ~70% | |

| o-Xylene | 1. Paraformaldehyde, HCl, CTAB; 2. NaNO3, AcOH, PEG-600 | 3,4-Dimethylbenzaldehyde | 82.3% | sid.irslq.qld.gov.au |

| 4-Bromo-o-xylene | 1. Mg, THF; 2. DMF; 3. aq. HCl | 3,4-Dimethylbenzaldehyde | - | google.com |

Derivatization of 4-Hydroxybenzene Carboximidamide

Derivatization is a chemical modification process used to alter the properties of a compound, often to enhance its suitability for a specific application, such as improving its analytical detection or modifying its biological activity. research-solution.comddtjournal.com In the context of benzamidine synthesis, the derivatization of related structures like 4-hydroxybenzene carboximidamide can be a strategic approach to introduce new functional groups and create analogues of this compound.

While direct derivatization of 4-hydroxybenzene carboximidamide to yield this compound is not a standard synthetic route, the principles of derivatization are relevant to the broader field of amidine synthesis. For instance, the hydroxyl group of 4-hydroxybenzene carboximidamide can be a target for various chemical transformations. The reactivity of the hydroxylamine functional group in related compounds also allows for further derivatization. smolecule.com

Common derivatization reactions that could be conceptually applied to the hydroxyl group include:

Alkylation: Introducing alkyl groups.

Acylation: Introducing acyl groups.

Silylation: Introducing silyl groups to increase volatility for gas chromatography. research-solution.com

These modifications would lead to a variety of 4-alkoxy or 4-acyloxybenzene carboximidamide derivatives, expanding the library of available benzamidine compounds for further investigation.

Regioselective Synthesis of this compound Derivatives

Regioselective synthesis refers to chemical reactions that favor the formation of one constitutional isomer over another. This control is crucial in the synthesis of substituted aromatic compounds like this compound derivatives to ensure the correct placement of functional groups on the benzene ring.

Annulation-Oxidation Sequences in Pyrimidine Formation

Annulation reactions are ring-forming processes that are fundamental in the synthesis of heterocyclic compounds. In the context of amidine chemistry, annulation-oxidation sequences are employed to construct pyrimidine rings, which are important structural motifs in many biologically active molecules.

One such strategy involves the [3+3] annulation of an amidine, such as benzamidine, with an α,β-unsaturated ketone. mdpi.comresearchgate.net This reaction, often catalyzed by a base, leads to the formation of a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine. researchgate.net The oxidation step can be achieved using various methods, including transition-metal-catalyzed dehydrogenation or, more recently, visible-light-enabled photo-oxidation. researchgate.net

Another approach is the [3+2+1] three-component annulation, which brings together an amidine, a ketone, and a one-carbon donor like N,N-dimethylaminoethanol. researchgate.netsemanticscholar.orgorganic-chemistry.org This method is advantageous for its efficiency and eco-friendliness. semanticscholar.orgorganic-chemistry.org

The regioselectivity of these reactions is determined by the substitution patterns of the starting materials. By carefully selecting the appropriate amidine and ketone or other coupling partners, it is possible to synthesize a wide range of substituted pyrimidines with defined regiochemistry. For example, a K2S2O8-promoted oxidative annulation of anilines and aryl ketones, using DMSO as a methine equivalent, has been developed for the synthesis of 4-arylpyrimidines. mdpi.comsemanticscholar.org

The table below provides examples of annulation strategies for pyrimidine synthesis.

| Annulation Strategy | Reactants | Key Features | Reference |

| [3+3] Annulation-Oxidation | Amidine, α,β-Unsaturated Ketone | Base-catalyzed, forms dihydropyrimidine intermediate | mdpi.comresearchgate.net |

| [3+2+1] Three-Component Annulation | Amidine, Ketone, N,N-Dimethylaminoethanol | Efficient, eco-friendly, uses a one-carbon donor | researchgate.netsemanticscholar.orgorganic-chemistry.org |

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 promoted, forms 4-arylpyrimidines | mdpi.comsemanticscholar.org |

Oxidative Transformation of Amidine Derivatives to Azaheterocycles

The oxidative transformation of amidine derivatives provides a powerful tool for the synthesis of azaheterocycles, which are nitrogen-containing heterocyclic compounds. sciforum.netu-szeged.hu These reactions often involve the formation of new carbon-nitrogen bonds and can lead to a diverse array of ring systems.

Copper-catalyzed oxidative reactions have emerged as a prominent method in this area. sciforum.net For instance, the copper-catalyzed oxidative synthesis of N-substituted amidines from nitriles and amines has been developed. sciforum.net Furthermore, the copper-catalyzed intramolecular C-H amination of amidines can lead to the formation of benzimidazoles. sciforum.net

More complex transformations can also be achieved. For example, a one-step oxidative method has been reported for the introduction of three nitrogen atoms into aryl methyl ketones to yield α-iminoamidines. acs.org This transformation is believed to proceed through a series of iodination and nucleophilic substitution steps. acs.org

The oxidative functionalization of carbon-carbon unsaturated bonds in molecules containing an amidine or a related enamine moiety can also be triggered by copper-catalyzed reactions, leading to the synthesis of highly functionalized azaheterocycles. acs.org These reactions can proceed through mechanisms involving carbocupration followed by intramolecular substitution. acs.org

The versatility of these oxidative transformations allows for the construction of various azaheterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. u-szeged.hu

Q & A

Q. What mechanistic insights have been gained from studying the acid-base behavior of this compound in non-aqueous solvents?

- Methodological Answer : Use cyclic voltammetry to assess redox stability and potentiometric titrations to determine basicity in aprotic solvents. For example, dimethylformamide (DMF) stabilizes the protonated form, altering nucleophilic reactivity. Pair these findings with DFT-based molecular dynamics simulations to model solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.